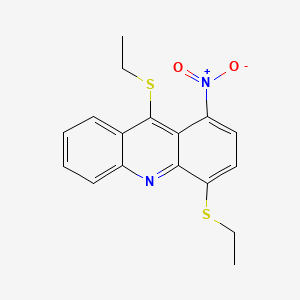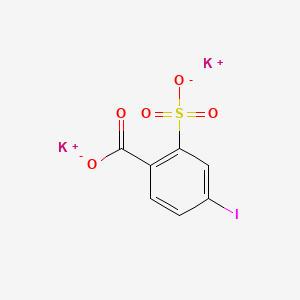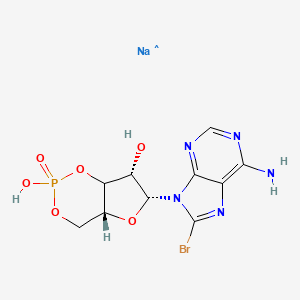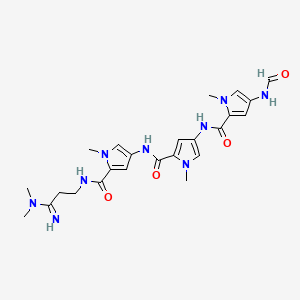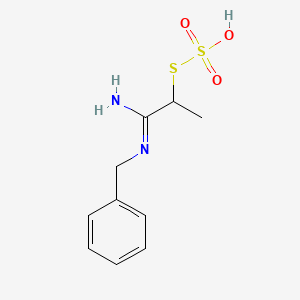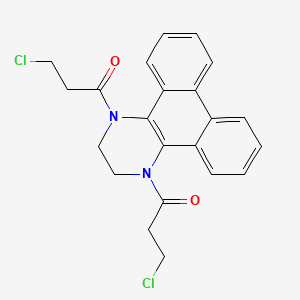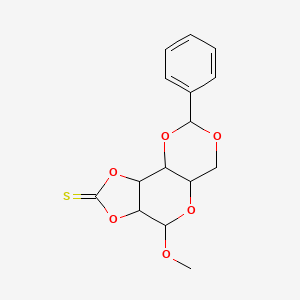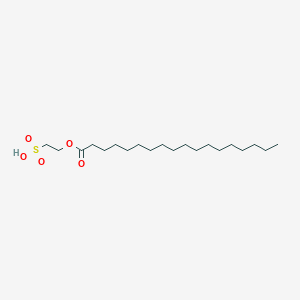
Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester is a complex organic compound that features a unique combination of a thiazole ring and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of both thiazole and benzimidazole rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzimidazole moiety. The final step involves the esterification of the carbamic acid group with ethanol.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzimidazole Ring Formation: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Esterification: The final step involves the esterification of the carbamic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole and benzimidazole rings are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cellular respiration or DNA synthesis, leading to its antimicrobial or anticancer effects.
類似化合物との比較
Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester can be compared with other similar compounds such as:
Thiabendazole: A benzimidazole derivative with antifungal properties.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Mebendazole: A benzimidazole derivative with broad-spectrum anthelmintic activity.
Uniqueness
The uniqueness of this compound lies in its combined thiazole and benzimidazole structure, which imparts distinct chemical and biological properties not found in other similar compounds. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
27146-16-3 |
|---|---|
分子式 |
C13H12N4O2S |
分子量 |
288.33 g/mol |
IUPAC名 |
ethyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C13H12N4O2S/c1-2-19-13(18)15-8-3-4-9-10(5-8)17-12(16-9)11-6-20-7-14-11/h3-7H,2H2,1H3,(H,15,18)(H,16,17) |
InChIキー |
VRXADELDEAADGK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
